N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide
Overview
Description
N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline sulfonamide core, a piperidine ring, and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and metal-free dehydration and sulfur cyclization of alkynols . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the quinoline sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides and thiophene derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline sulfonamide moiety can bind to active sites of enzymes, inhibiting their activity. The thiophene derivative may interact with cellular membranes, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like 2,5-dimethylthiophene and benzothiophene, which share the thiophene ring structure.
Quinoline sulfonamides: Compounds such as 8-hydroxyquinoline sulfonamide and 8-aminoquinoline sulfonamide are structurally similar.
Uniqueness
N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide is unique due to its combination of a quinoline sulfonamide core, a piperidine ring, and a thiophene derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16(26)20-11-18(15-29-20)14-25-10-4-5-17(13-25)12-24-30(27,28)21-8-2-6-19-7-3-9-23-22(19)21/h2-3,6-9,11,15,17,24H,4-5,10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJOLWOLZAWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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